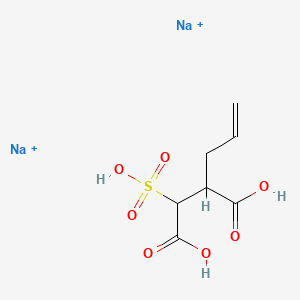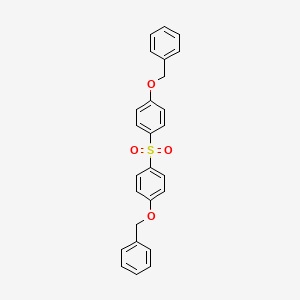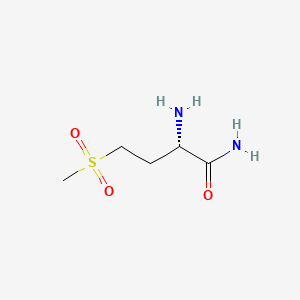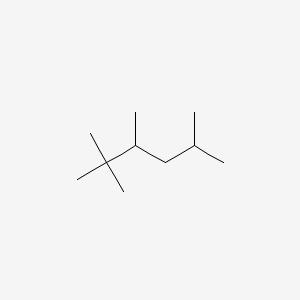
2,2,3,5-Tetramethylhexane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2,3,5-Tetramethylhexane is an organic compound with the molecular formula C₁₀H₂₂. It is a branched alkane, which means it consists of a chain of carbon atoms with several branches. This compound is part of the larger family of hydrocarbons, specifically alkanes, which are saturated hydrocarbons containing only single bonds between carbon atoms. The structure of this compound includes four methyl groups attached to a hexane backbone, making it a highly branched molecule .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,3,5-Tetramethylhexane can be achieved through various methods, including the alkylation of smaller alkanes or alkenes. One common method involves the catalytic hydrogenation of 2,2,3,5-tetramethylhexene, which can be prepared by the oligomerization of isobutene. The reaction typically requires a catalyst such as platinum or palladium and is conducted under high pressure and temperature conditions .
Industrial Production Methods: In an industrial setting, this compound can be produced through the catalytic cracking of petroleum fractions. This process involves breaking down larger hydrocarbon molecules into smaller ones using a catalyst, often zeolites, at high temperatures. The resulting mixture is then separated through distillation to isolate the desired compound .
化学反应分析
Types of Reactions: 2,2,3,5-Tetramethylhexane primarily undergoes reactions typical of alkanes, such as:
Oxidation: When exposed to oxygen or other oxidizing agents, it can form alcohols, aldehydes, or carboxylic acids.
Substitution: Halogenation reactions, where hydrogen atoms are replaced by halogen atoms (e.g., chlorine or bromine), are common.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) under acidic conditions.
Substitution: Chlorine (Cl₂) or bromine (Br₂) in the presence of ultraviolet light or heat.
Major Products Formed:
Oxidation: Depending on the extent of oxidation, products can range from alcohols (e.g., 2,2,3,5-tetramethylhexanol) to carboxylic acids (e.g., 2,2,3,5-tetramethylhexanoic acid).
Substitution: Halogenated derivatives such as 2,2,3,5-tetramethylhexyl chloride or bromide.
科学研究应用
2,2,3,5-Tetramethylhexane has several applications in scientific research:
Chemistry: It is used as a reference compound in gas chromatography due to its well-defined structure and properties.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a building block for pharmaceuticals.
Industry: It is used as a solvent and in the synthesis of other complex organic molecules.
作用机制
The mechanism of action of 2,2,3,5-Tetramethylhexane in chemical reactions involves the breaking and forming of carbon-hydrogen and carbon-carbon bonds. In oxidation reactions, the compound undergoes dehydrogenation, where hydrogen atoms are removed, and oxygen atoms are added to form new functional groups. In substitution reactions, the hydrogen atoms are replaced by halogen atoms through a free radical mechanism initiated by ultraviolet light or heat .
相似化合物的比较
- 2,2,3,3-Tetramethylhexane
- 2,2,4,4-Tetramethylhexane
- 2,2,5,5-Tetramethylhexane
Comparison: 2,2,3,5-Tetramethylhexane is unique due to the specific positioning of its methyl groups, which affects its physical and chemical properties. For instance, its boiling point and density differ from those of its isomers due to variations in molecular structure. This uniqueness makes it valuable in applications requiring specific boiling points or densities .
属性
CAS 编号 |
52897-09-3 |
|---|---|
分子式 |
C10H22 |
分子量 |
142.28 g/mol |
IUPAC 名称 |
2,2,3,5-tetramethylhexane |
InChI |
InChI=1S/C10H22/c1-8(2)7-9(3)10(4,5)6/h8-9H,7H2,1-6H3 |
InChI 键 |
GCFKTDRTZYDRBI-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CC(C)C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



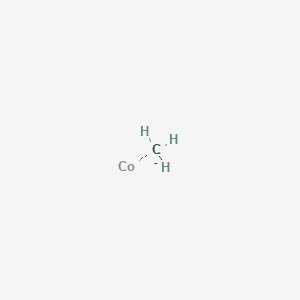
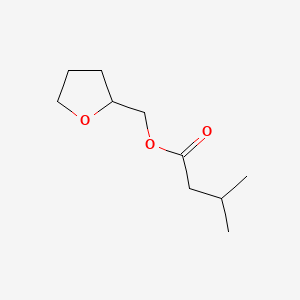
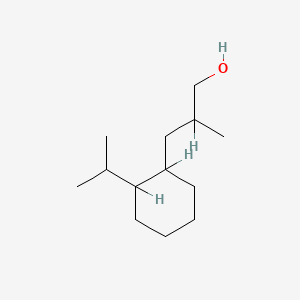
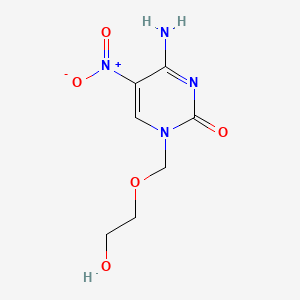
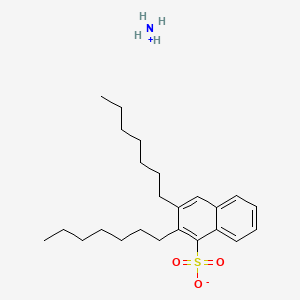
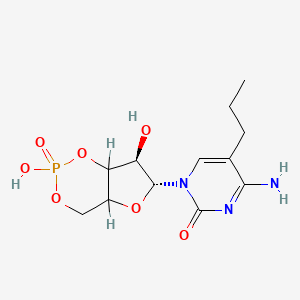

![1-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-methanesulfonylpropan-1-amine hydrochloride](/img/structure/B12652033.png)
